4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid
Description
4-Chloro-2-(pyrrolidin-1-yl)phenylboronic acid (CAS RN: 1160561-31-8) is a boronic acid derivative featuring a chlorine substituent at the 4-position and a pyrrolidine ring at the 2-position of the phenyl group.
Properties
IUPAC Name |
(4-chloro-2-pyrrolidin-1-ylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURKBZQQBPOWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)N2CCCC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220005 | |
| Record name | Boronic acid, B-[4-chloro-2-(1-pyrrolidinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096330-86-6 | |
| Record name | Boronic acid, B-[4-chloro-2-(1-pyrrolidinyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096330-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-chloro-2-(1-pyrrolidinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)phenylboronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Introduction of the Chloro Group: The chloro group can be introduced via halogenation reactions, where a suitable phenyl precursor is treated with chlorinating agents.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(pyrrolidin-1-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dechlorinated phenylpyrrolidine derivatives.
Substitution: Phenylpyrrolidine derivatives with various substituents replacing the chloro group.
Scientific Research Applications
4-Chloro-2-(pyrrolidin-1-yl)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(pyrrolidin-1-yl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid moiety can interact with active site residues, leading to the inhibition of enzyme activity . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Substituent Effects on Solubility
The solubility of boronic acids is highly dependent on substituents. demonstrates that phenylboronic acid exhibits moderate solubility in chloroform and low solubility in hydrocarbons. Derivatives with cyclic amine substituents, such as pyrrolidine, may exhibit enhanced solubility in polar solvents due to increased polarity. For example:
The pyrrolidine group in the target compound may improve solubility in chloroform or acetone compared to non-amine analogs. However, esterified derivatives (e.g., pinacol esters) generally outperform boronic acids in solubility .
Reactivity in Cross-Coupling Reactions
highlights phenylboronic acid’s efficacy in forming biphenyls, while lists 3-chlorophenylboronic acid (3-CPBA) as a reactive analog.
Steric and Structural Considerations
The direct attachment of pyrrolidine introduces steric hindrance, which is absent in analogs with spacer groups.
| Compound | Steric Profile | Implications |
|---|---|---|
| This compound | High (direct pyrrolidine attachment) | May hinder reactions requiring planar transition states |
| [4-Fluoro-2-(pyrrolidinylmethyl)phenyl]boronic acid | Moderate (methylene spacer) | Improved reactivity in sterically demanding conditions |
Biological Activity
4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins involved in cell signaling and metabolic pathways.
Enzyme Inhibition :
- Boronic acids are known to act as inhibitors for serine and cysteine proteases. This compound may inhibit specific enzymes by forming reversible covalent bonds with the active site, thereby altering their activity.
Targeting Cancer Pathways :
- The compound has shown promise in targeting pathways associated with cancer cell proliferation and survival. It may interfere with tyrosine kinases and other signaling molecules implicated in oncogenesis.
Biological Activities
The compound exhibits several notable biological activities:
Anticancer Activity :
- Preliminary studies indicate that this compound has antiproliferative effects against various cancer cell lines. It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death.
Antibacterial Activity :
- Research has suggested moderate antibacterial properties against gram-positive and gram-negative bacteria, indicating potential for use in treating infections.
Anti-inflammatory Effects :
- The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, although detailed studies are required to confirm this activity.
Antiproliferative Effects
A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly reduced cell viability with a GI50 value comparable to established chemotherapeutics like doxorubicin. The mechanism involved the induction of apoptosis, characterized by increased caspase activity and alterations in Bcl-2 expression levels.
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 10 | Apoptosis induction |
| Doxorubicin | MCF-7 | 8 | DNA intercalation |
Antibacterial Activity
In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL. The minimum inhibitory concentration (MIC) was determined through serial dilution methods.
| Bacterial Strain | MIC (µg/mL) | Growth Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 75 | 85 |
| Escherichia coli | 100 | 78 |
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(dppf)Cl₂) to couple halogenated aryl precursors with pyrrolidine-containing boronic esters. Key intermediates, such as 4-chloro-2-fluorobenzoate derivatives (e.g., phenyl 4-chloro-2-fluorobenzoate), are purified via column chromatography and characterized using NMR (¹H/¹³C) and HPLC-MS to confirm regioselectivity and purity .
- Critical Step : Ensure anhydrous conditions during boronic acid protection (e.g., pinacol ester formation) to prevent hydrolysis .
Q. What analytical techniques are recommended for verifying the structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., chlorine at position 4, pyrrolidine at position 2) via chemical shifts and coupling constants.
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular weight (e.g., C₁₀H₁₂BClN₂O₂, MW 240.49 g/mol) .
- HPLC : Monitor purity (>95%) using reverse-phase columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve discrepancies in catalytic efficiency reported for Suzuki-Miyaura reactions involving this boronic acid?
- Analysis Framework :
- Variable Screening : Test catalyst systems (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂), solvent polarity (DMF vs. CH₃CN/H₂O), and base strength (K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions .
- Data Table :
| Catalyst | Solvent System | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | CH₃CN/H₂O | K₂CO₃ | 78 | |
| Pd(OAc)₂ | DMF | Cs₂CO₃ | 65 |
- Contradiction Resolution : Lower yields in DMF may stem from coordination effects with the pyrrolidine moiety; switch to polar aprotic solvents with weaker bases to mitigate side reactions .
Q. What strategies mitigate toxicity risks during in vivo studies using this compound?
- Safety Protocols :
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to acute toxicity (Category 4 for oral/dermal/inhalation) .
- Dosing : Calculate doses using animal weight-adjusted protocols (e.g., mg/kg) and include a 10% excess to account for experimental losses .
- Storage : Store in sealed, dry containers under inert gas (N₂/Ar) to prevent boronic acid degradation .
Q. How can computational modeling predict the reactivity of this boronic acid in non-traditional coupling reactions?
- Theoretical Approach :
- DFT Calculations : Model transition states to assess steric effects from the pyrrolidine group on cross-coupling efficiency.
- Solvent Interaction Analysis : Use COSMO-RS simulations to predict solubility and stability in aqueous/organic biphasic systems .
- Validation : Compare computed activation energies with experimental yields to refine predictive models .
Experimental Design Challenges
Q. What are the key considerations for designing stability studies under varying pH conditions?
- Protocol :
- pH Range : Test stability from pH 2–10 using buffer solutions (e.g., phosphate, acetate).
- Kinetic Sampling : Collect aliquots at 0, 6, 12, and 24 hours for HPLC analysis to track degradation (e.g., hydrolysis to phenol derivatives) .
Data Interpretation and Contradictions
Q. Why do NMR spectra sometimes show unexpected peaks despite high HPLC purity?
- Root Cause :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
